molecular formula C19H18N2OS B5816718 1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea

1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea

Cat. No.: B5816718
M. Wt: 322.4 g/mol
InChI Key: PTKKKYGUAMRQTB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 2-ethoxyaniline with naphthyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-naphthalen-1-ylthiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-naphthalen-1-ylthiourea: Lacks the ethoxy group, which may result in different biological activities and solubility properties.

    1-(2-Methoxyphenyl)-3-naphthalen-1-ylthiourea: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and interaction with molecular targets.

    1-(2-Chlorophenyl)-3-naphthalen-1-ylthiourea: The presence of a chlorine atom can enhance its antimicrobial activity but may also increase its toxicity.

The uniqueness of this compound lies in its specific structural features, such as the ethoxy group and the naphthalene ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-2-22-18-13-6-5-11-17(18)21-19(23)20-16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKKKYGUAMRQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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